molecular formula C8H6Cl2N2O2 B15045726 (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid

(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid

Cat. No.: B15045726
M. Wt: 233.05 g/mol
InChI Key: YYHJCKYVODIRPU-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid is an organic compound characterized by the presence of a hydrazone functional group and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid typically involves the condensation of 2,4-dichlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid.

    Hydrazone Derivatives: Compounds with similar hydrazone functional groups.

    Dichlorophenyl Compounds: Molecules containing the dichlorophenyl moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4-

InChI Key

YYHJCKYVODIRPU-WCIBSUBMSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)N/N=C\C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.